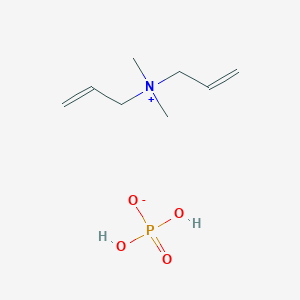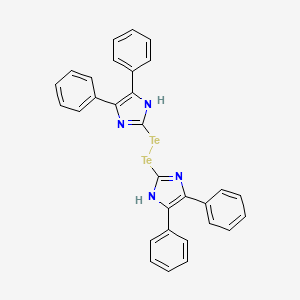
2,2'-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole) is a complex organic compound that features a ditellane core linked to two imidazole rings, each substituted with diphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole) typically involves the following steps:
Formation of the Imidazole Rings: The imidazole rings are synthesized through the reaction of benzil with ammonium acetate in the presence of a suitable solvent, such as acetic acid. This reaction forms 4,5-diphenyl-1H-imidazole.
Introduction of the Ditellane Core: The ditellane core is introduced by reacting tellurium tetrachloride with a suitable reducing agent, such as sodium borohydride, to form ditelluride. This intermediate is then coupled with the imidazole rings to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.
化学反応の分析
Types of Reactions
2,2’-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole) can undergo various types of chemical reactions, including:
Oxidation: The tellurium atoms in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride, which can break the ditellane bond.
Substitution: The phenyl groups on the imidazole rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitro groups.
Major Products
Oxidation Products: Oxidized tellurium species.
Reduction Products: Reduced tellurium species and imidazole derivatives.
Substitution Products: Halogenated or nitrated imidazole derivatives.
科学的研究の応用
2,2’-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole) has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of tellurium-containing compounds and their redox properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting oxidative stress and related diseases.
作用機序
The mechanism of action of 2,2’-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole) involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. The tellurium atoms in the compound can interact with biological molecules, potentially leading to the generation of reactive oxygen species (ROS) and modulation of oxidative stress pathways.
類似化合物との比較
Similar Compounds
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: A compound with a similar structure but containing an ethene core instead of a ditellane core.
2,5-Disubstituted 1,4-Bis(4,5-diphenyl-1H-imidazol-2-yl)benzene: A compound with a benzene core and similar imidazole substitution.
Uniqueness
2,2’-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole) is unique due to the presence of the ditellane core, which imparts distinct redox properties and potential biological activities not found in similar compounds
特性
CAS番号 |
671817-75-7 |
|---|---|
分子式 |
C30H22N4Te2 |
分子量 |
693.7 g/mol |
IUPAC名 |
2-[(4,5-diphenyl-1H-imidazol-2-yl)ditellanyl]-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C30H22N4Te2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)32-29(31-25)35-36-30-33-27(23-17-9-3-10-18-23)28(34-30)24-19-11-4-12-20-24/h1-20H,(H,31,32)(H,33,34) |
InChIキー |
NHGFRDZISMEYJP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)[Te][Te]C3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate](/img/structure/B12545016.png)

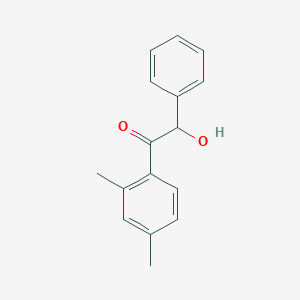
![(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine](/img/structure/B12545024.png)

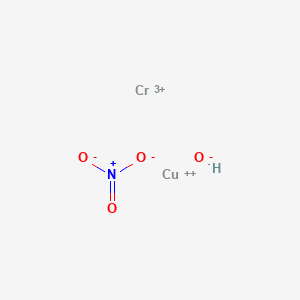
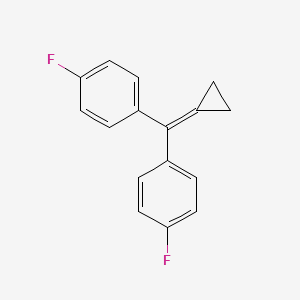
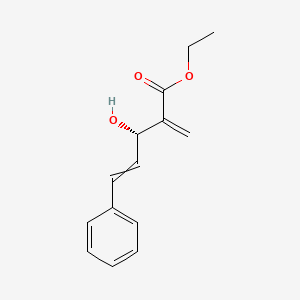
![8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B12545051.png)


![Methyl [(triethylsilyl)oxy]acetate](/img/structure/B12545068.png)
